molecular formula C23H24N4O B1684615 SB1317 CAS No. 937270-47-8

SB1317

货号 B1684615
CAS 编号: 937270-47-8
分子量: 372.5 g/mol
InChI 键: VXBAJLGYBMTJCY-NSCUHMNNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Zotiraciclib, also known as TG02, is a potent oral spectrum selective kinase inhibitor for the treatment of cancer . It was discovered in Singapore by S*BIO Pte Ltd and falls under the category of small molecule macrocycles . It crosses the blood-brain barrier and acts by depleting Myc through the inhibition of cyclin-dependent kinase 9 (CDK9) .


Molecular Structure Analysis

The chemical formula of Zotiraciclib is C23H24N4O . Its molecular weight is 372.46 . The CAS number is 937270-47-8 .


Chemical Reactions Analysis

Zotiraciclib has been shown to have anti-glioma effects through transcriptional suppression, mitochondrial dysfunction, and adenosine 5’-triphosphate (ATP) reduction in glioblastoma . It is orally administered and likely penetrates the blood-brain barrier (BBB) .


Physical And Chemical Properties Analysis

Zotiraciclib has a molecular weight of 372.46 . Its CAS number is 937270-47-8 .

科学研究应用

胶质母细胞瘤 (GBM) 治疗

作为一种细胞周期蛋白依赖性激酶 9 (CDK9) 抑制剂,佐替拉西布已被用于治疗 GBM 的 1b 期临床试验中。 它通过消耗 Myc 起作用,Myc 是许多癌症(包括 80% 的胶质母细胞瘤)中过表达的因子 .

弥漫性内在桥脑胶质瘤 (DIPG) 治疗

佐替拉西布也正在开发成为一种潜在的 DIPG 治疗方法,DIPG 是一种罕见的小儿癌症。 这种脑癌的特征是 Myc 过表达,而佐替拉西布跨越血脑屏障的能力使其成为一种很有希望的治疗候选者 .

药代动力学和药理基因组学特征

该化合物的药代动力学和药理基因组学特征已纳入临床研究,以了解其代谢及其与其他药物的相互作用。 值得注意的是,CYP1A2_5347T>C 多态性与更高的 AUC inf 值相关,表明可能需要对佐替拉西布进行个性化给药 .

Myc 在各种癌症中的过表达

佐替拉西布的作用机制涉及抑制 CDK9,这会导致 Myc 的消耗。 由于 Myc 过表达是各种癌症的已知因素,因此佐替拉西布在脑瘤以外的肿瘤学领域具有广泛的潜在应用 .

孤儿药认定

美国食品药品监督管理局 (FDA) 和欧洲药品管理局 (EMA) 已授予佐替拉西布用于治疗神经胶质瘤的孤儿药认定,突出了其在治疗罕见疾病中的重要性 .

联合治疗

该化合物的联合治疗潜力已得到探索,特别是它如何与其他化疗药物(如替莫唑胺)联合使用以增强治疗效果 .

中性粒细胞减少症管理

临床试验已注意到佐替拉西布诱导的中性粒细胞减少症可能很严重,但大多是短暂的。 这一发现对于管理治疗期间的患者护理至关重要,因为它表明密切监测可能就足够了,而不是停药 .

作用机制

Target of Action

Zotiraciclib primarily targets Cyclin-dependent kinase 9 (CDK9) , Tyrosine-protein kinase Fyn , and Tyrosine-protein kinase Lck . It also inhibits CDK2 , JAK2 , and FLT3 with IC50s of 13, 73, and 56 nM, respectively . These targets play crucial roles in cell cycle regulation and signal transduction pathways, making them valuable targets for cancer therapy.

Mode of Action

Zotiraciclib acts by inhibiting its targets, thereby disrupting their normal functions. The inhibition of CDK9, for instance, leads to the depletion of Myc, a protein often overexpressed in many cancers . This disruption of normal cellular processes can lead to the death of cancer cells.

Biochemical Pathways

The inhibition of CDK9 by Zotiraciclib affects the transcriptional elongation of short-lived antiapoptotic proteins such as Mcl-1 and XIAP, leading to the induction of apoptosis in cancer cells . The inhibition of JAK2 and FLT3 can disrupt various signaling pathways, further contributing to the anti-cancer effects of Zotiraciclib .

Pharmacokinetics

Zotiraciclib exhibits moderate to high systemic clearance, high volume of distribution (> 0.6 L/kg), and oral bioavailability of 24%, ∼ 4 and 37% in mice, rats, and dogs, respectively . It also shows extensive tissue distribution in mice . Zotiraciclib is mainly metabolized by CYP3A4 and CY1A2 .

Result of Action

The inhibition of its targets and the subsequent disruption of cellular processes lead to the effective inhibition of cancer cell proliferation . For instance, Zotiraciclib has shown significant tumor growth inhibition (TGI) in in vivo studies .

Action Environment

The action of Zotiraciclib can be influenced by various environmental factors. For example, its ability to cross the blood-brain barrier makes it a potential candidate for the treatment of brain cancers . Furthermore, its metabolic stability may vary across species, being more stable in human and dog liver microsomes compared to mouse and rat .

安全和危害

Zotiraciclib is safe in patients with recurrent high-grade astrocytomas . Zotiraciclib-induced neutropenia can be profound but mostly transient, warranting close monitoring rather than treatment discontinuation . Once validated, polymorphisms predicting drug metabolism may allow personalized dosing of Zotiraciclib .

未来方向

Zotiraciclib is under investigation in clinical trials for its effectiveness in people with recurrent gliomas containing mutations in the IDH1 or IDH2 genes . The U.S. Food and Drug Administration (FDA) granted Zotiraciclib orphan drug status for use in glioma patients in 2019 .

生化分析

Biochemical Properties

Zotiraciclib plays a crucial role in biochemical reactions by inhibiting multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK5, CDK7, and CDK9 . It also inhibits Janus kinase 2 (JAK2) and fms-like tyrosine kinase 3 (FLT3) . The inhibition of CDK9 by Zotiraciclib leads to the depletion of short-lived survival proteins such as c-MYC and MCL-1, which are overexpressed in glioblastoma . This inhibition prevents the phosphorylation of RNA polymerase II, thereby affecting transcription and cell cycle progression .

Cellular Effects

Zotiraciclib has significant effects on various types of cells and cellular processes. It induces glioblastoma cell death and demonstrates synergistic anti-glioma effects when combined with temozolomide . Zotiraciclib influences cell function by inhibiting cell proliferation and inducing apoptosis in cancer cells that overexpress CDKs, JAK2, and FLT3 . It also affects cell signaling pathways, gene expression, and cellular metabolism by targeting multiple survival pathways in glioblastoma .

Molecular Mechanism

The molecular mechanism of Zotiraciclib involves its binding interactions with biomolecules and enzyme inhibition. Zotiraciclib binds to and inhibits CDK subtypes, JAK2, and FLT3 . It also inhibits, to a lesser extent, TYK2, TYRO3, STAT5, and P38delta . The inhibition of CDK9 by Zotiraciclib prevents the phosphorylation of RNA polymerase II, leading to a decrease in the transcription of genes essential for cell survival and proliferation . This results in the depletion of short-lived survival proteins such as c-MYC and MCL-1 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Zotiraciclib change over time. Zotiraciclib-induced neutropenia can be profound but mostly transient, with a significant decrease in absolute neutrophil count and neutrophil reactive oxygen species production occurring 12–24 hours after an oral dose . Both parameters recover by 72 hours . The stability and degradation of Zotiraciclib in laboratory settings have not been extensively studied, but its long-term effects on cellular function have been observed in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Zotiraciclib vary with different dosages in animal models. The maximum tolerated dose (MTD) of Zotiraciclib combined with temozolomide was determined to be 250 mg in both dose-dense and metronomic schedules . Dose-limiting toxicities included neutropenia, diarrhea, elevated liver enzymes, and fatigue . At higher doses, Zotiraciclib-induced neutropenia can be profound but mostly transient .

Metabolic Pathways

Zotiraciclib is metabolized primarily by cytochrome P450 enzymes CYP3A4 and CYP1A2 . The inhibition of CDK9 by Zotiraciclib affects metabolic pathways by preventing the phosphorylation of RNA polymerase II, leading to a decrease in the transcription of genes essential for cell survival and proliferation . This results in the depletion of short-lived survival proteins such as c-MYC and MCL-1 .

Transport and Distribution

Zotiraciclib is transported and distributed within cells and tissues by crossing the blood-brain barrier . It has a high protein binding rate of over 99% . The transporters or binding proteins that Zotiraciclib interacts with have not been extensively studied, but its localization and accumulation within cells and tissues are influenced by its ability to cross the blood-brain barrier .

Subcellular Localization

The subcellular localization of Zotiraciclib involves its distribution within the nucleus, where it inhibits CDK9 and prevents the phosphorylation of RNA polymerase II . This inhibition affects the transcription of genes essential for cell survival and proliferation . The targeting signals or post-translational modifications that direct Zotiraciclib to specific compartments or organelles have not been extensively studied .

属性

IUPAC Name

(16E)-14-methyl-20-oxa-5,7,14,27-tetrazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8,10,12(26),16,21,23-decaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O/c1-27-13-3-2-4-14-28-21-10-6-8-19(16-21)22-11-12-24-23(26-22)25-20-9-5-7-18(15-20)17-27/h2-3,5-12,15-16H,4,13-14,17H2,1H3,(H,24,25,26)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBAJLGYBMTJCY-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC=CCCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C/C=C/CCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601337151
Record name Zotiraciclib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601337151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1204918-72-8
Record name Zotiraciclib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204918728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zotiraciclib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16656
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zotiraciclib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601337151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZOTIRACICLIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40D08182TT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zotiraciclib
Reactant of Route 2
Zotiraciclib

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。